3-(1,3-Benzothiazol-2-yl)butanoic acid
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Overview
Description
3-(Benzo[d]thiazol-2-yl)butanoic acid is a heterocyclic compound that contains a benzothiazole moiety fused with a butanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)butanoic acid can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a suitable butanoic acid derivative under acidic or basic conditions. This reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step processes that include the formation of intermediate compounds followed by cyclization reactions. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of these processes .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiazole compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, which are crucial for cell division and DNA replication. This inhibition leads to the disruption of cellular processes and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-carboxylic acid: Another derivative with potential medicinal applications
Uniqueness
3-(Benzo[d]thiazol-2-yl)butanoic acid stands out due to its unique combination of the benzothiazole ring and butanoic acid chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO2S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-7(6-10(13)14)11-12-8-4-2-3-5-9(8)15-11/h2-5,7H,6H2,1H3,(H,13,14) |
InChI Key |
MTDQYRDUELTPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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